2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)thiazole
Description
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F3NS/c6-1-2-3(5(8,9)10)11-4(7)12-2/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLWZZVFMAXEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(S1)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215747 | |
| Record name | 2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78450-98-3 | |
| Record name | 2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78450-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)thiazole typically involves the chlorination of a thiazole precursor. One common method involves reacting a thiazole derivative with a chlorinating agent under controlled conditions. For example, the reaction of a thiazole compound with thionyl chloride or phosphorus pentachloride can yield the desired chlorinated product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in pharmaceutical synthesis
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Properties and Reactivity
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)thiazole has the chemical formula CHClFNS and a molecular weight of 236.04 g/mol. The reactivity of this compound can be attributed to the electrophilic chlorine atoms and the trifluoromethyl group, allowing it to participate in nucleophilic substitution reactions. It may also undergo cyclization reactions in the presence of appropriate reagents that can facilitate the formation of more complex thiazole derivatives.
Potential Biological Applications
Research indicates that this compound exhibits biological activity, particularly as an antimicrobial agent. It can interact with biological targets effectively, making it a candidate for pharmacological studies. The compound has shown potential in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism, indicating possible implications in pharmacokinetics and drug-drug interactions.
Other Thiazole Derivatives Applications
Thiazoles have a wide range of applications due to their diverse biological activities .
- Some thiazole derivatives have shown activity against colon carcinoma .
- Thiazole derivatives have exhibited effectiveness against cancer cell lines.
- Thiazole derivatives have been investigated for their antibacterial efficacy against M. tuberculosis.
- Thiazole-pyridine hybrids have demonstrated anti-breast cancer efficacy .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table compares key structural and physicochemical properties of the target compound with analogs:
Key Differences and Implications
Substituent Effects: The trifluoromethyl group (CF₃) in the target compound (position 4) enhances electron-withdrawing effects and lipophilicity, which can improve metabolic stability in bioactive molecules . Chloromethyl (CH₂Cl) at position 5 in the target compound provides a reactive site for further functionalization (e.g., nucleophilic substitution), similar to 5-(chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole .
Structural Complexity :
- Phenyl-substituted analogs (e.g., CAS 317318-97-1) exhibit higher molecular weights and extended π-systems, which may enhance binding to biological targets or influence crystal packing .
- The target compound’s compact structure (C₅H₂Cl₂F₃NS) may offer advantages in synthetic scalability compared to bulkier derivatives.
Physical Properties :
- The target compound’s low storage temperature requirement (2–8°C) suggests higher reactivity or sensitivity compared to stable analogs like 4-(chloromethyl)-2-phenylthiazole (melting point 49–50°C) .
- Liquid analogs (e.g., 2-(4-chlorophenyl)-5-(difluoromethyl)thiazole) are advantageous for solution-phase reactions .
Research Findings and Trends
- For example, chloromethyl groups are introduced using α-halo compounds (e.g., 3-chloropentane-2,4-dione) in the presence of triethylamine .
- Biological Activity : Thiazole derivatives with chloromethyl groups (e.g., compounds 7b and 11 in ) exhibit anticancer activity (IC₅₀ ~1.6–1.98 µg/mL against HepG-2 cells). The target compound’s bioactivity remains unexplored but warrants investigation .
- Crystallography : Isostructural compounds (e.g., and ) demonstrate that halogen substitutions (Cl vs. F) minimally alter molecular conformation but significantly affect crystal packing, which could influence material properties .
Biological Activity
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)thiazole is a synthetic compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are recognized for their importance in medicinal chemistry due to their presence in various bioactive molecules. This article provides a comprehensive overview of the biological activity associated with this specific thiazole derivative, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CClFNS
- CAS Number : 78450-98-3
The presence of chlorine and trifluoromethyl groups contributes to the compound's unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptors : It has been shown to modulate receptor activity, potentially influencing downstream signaling cascades.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In a study assessing the antimicrobial efficacy of various thiazoles, this compound demonstrated effective inhibition against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also shown promise in cancer research. A study focused on its effects on human cancer cell lines revealed that it induces apoptosis in certain types of cancer cells. The mechanism involves the downregulation of anti-apoptotic proteins and activation of caspases, leading to programmed cell death.
| Cancer Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| HCT116 (Colon) | 12 |
| SW620 (Colon) | 18 |
This data indicates that the compound could be further explored for its anticancer properties .
Study on Antimicrobial Efficacy
In a recent study published in Pharmaceutical Biology, researchers evaluated the antimicrobial effects of various thiazoles, including this compound. The study concluded that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .
Cancer Cell Line Study
A detailed investigation into the anticancer properties was conducted using multiple human cancer cell lines. The results indicated that treatment with this compound resulted in significant growth inhibition and induced apoptosis through mitochondrial pathways. This study highlights its potential as a lead compound for developing new anticancer therapies .
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
Advanced: How to optimize reaction conditions to minimize by-products during synthesis?
Methodological Answer:
By-product formation often arises from competing reactions (e.g., over-chlorination or ring-opening). Strategies include:
- Temperature Control : Maintain precise temperatures (e.g., 70–80°C for cyclization) to avoid decomposition (). Higher temperatures may degrade the trifluoromethyl group .
- Catalyst Screening : Use heterogeneous catalysts (e.g., Bleaching Earth Clay) to improve selectivity. reported >85% yield with this approach .
- Solvent Selection : Polar aprotic solvents (e.g., PEG-400) enhance reaction homogeneity and reduce side reactions .
- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion ().
Q. Example Optimization Workflow :
Screen catalysts (e.g., clay, zeolites) at 70°C.
Use TLC to identify by-products (e.g., unreacted intermediates).
Adjust stoichiometry of chloromethylating agents to prevent over-substitution.
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The chloromethyl group (–CH₂Cl) appears as a triplet (δ 4.5–5.0 ppm) in ¹H NMR, while the trifluoromethyl (–CF₃) shows a quartet in ¹³C NMR (δ 120–125 ppm) ().
- IR Spectroscopy : C–Cl stretches (550–750 cm⁻¹) and C–F stretches (1100–1250 cm⁻¹) are diagnostic ().
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ should match the exact mass (calc. for C₅H₃Cl₂F₃NS: 263.92 g/mol).
Q. Table 2: Key Spectral Signatures
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| –CH₂Cl | 4.5–5.0 (¹H) | 550–750 (C–Cl) |
| –CF₃ | 120–125 (¹³C) | 1100–1250 (C–F) |
| Thiazole ring | 7.8–8.5 (¹H, aromatic) | 1600 (C=N) |
Advanced: How does the chloromethyl group influence reactivity in nucleophilic substitutions?
Methodological Answer:
The –CH₂Cl group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols). Key considerations:
- Solvent Effects : Use polar solvents (e.g., DMF) to stabilize transition states ().
- Leaving Group Ability : Chloride is a good leaving group, facilitating SN2 reactions. shows analogous compounds undergoing substitution with amines to form bioactive derivatives .
- Steric Hindrance : The trifluoromethyl group at C4 may slow reactions at C5 due to steric effects. Computational modeling (e.g., DFT) can predict regioselectivity ().
Case Study :
Reaction with piperidine in DMF at 60°C yields 5-(piperidinomethyl)- derivatives. Monitor by ¹H NMR for –CH₂Cl disappearance (δ 4.5 ppm) .
Advanced: What in silico methods predict biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase in ). The trifluoromethyl group may enhance binding via hydrophobic interactions .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. used such models to optimize anti-parasitic thiazoles .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics. The chloromethyl group may reduce solubility but increase membrane permeability.
Q. Workflow :
Dock the compound into a target protein (e.g., PDB: 1CNX).
Validate with MD simulations (GROMACS).
Synthesize top candidates and test in vitro ().
Basic: How to resolve contradictions in reported spectroscopic data?
Methodological Answer:
Discrepancies may arise from solvent effects or impurities. Steps:
- Cross-Validate Techniques : Combine NMR, IR, and X-ray crystallography ().
- Reproduce Conditions : Repeat experiments using identical solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Elemental Analysis : Confirm purity (>95%) to rule out impurity-driven shifts ().
Example : If ¹H NMR for –CF₃ varies, check for residual solvents or hydrate formation ().
Advanced: What computational models predict stability under storage?
Methodological Answer:
- DFT Calculations : Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., C–Cl bonds).
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC ().
- Hydrolysis Kinetics : The chloromethyl group hydrolyzes to –CH₂OH in aqueous buffers (pH 7.4). Use Arrhenius plots to extrapolate shelf life .
Recommendation : Store under inert atmosphere at –20°C in amber vials ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
